N-cyclohexyl-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide
Description
N-cyclohexyl-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide is a complex organic compound that belongs to the class of benzothiadiazine derivatives
Properties
IUPAC Name |
N-cyclohexyl-2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S2/c19-14(16-11-6-2-1-3-7-11)10-22-15-17-12-8-4-5-9-13(12)23(20,21)18-15/h4-5,8-9,11H,1-3,6-7,10H2,(H,16,19)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWOUUHXMNYSGLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NS(=O)(=O)C3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide typically involves the reaction of a benzothiadiazine derivative with a cyclohexylamine derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.
Scientific Research Applications
N-cyclohexyl-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Materials Science: It is explored for its potential use in the development of advanced materials with unique properties.
Biological Research: The compound is used in various biological assays to study its effects on different biological systems.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-cyclohexyl-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide include other benzothiadiazine derivatives such as:
- N-cyclohexyl-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide
- N-cyclohexyl-2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological and chemical properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
N-cyclohexyl-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzothiadiazine core with a cyclohexyl group and a sulfanyl acetamide moiety. Its structural formula can be represented as follows:
where , , , , and correspond to the number of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms respectively. The specific molecular weight and CAS number are essential for identification in chemical databases.
Antimicrobial Properties
Several studies have explored the antimicrobial effects of compounds related to benzothiadiazine derivatives. For instance, benzothiadiazine sulfonamides have shown significant activity against various bacterial strains. The mechanism often involves inhibition of bacterial folic acid synthesis, which is crucial for bacterial growth and replication.
| Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|
| Escherichia coli | 18 | |
| Staphylococcus aureus | 20 | |
| Pseudomonas aeruginosa | 15 |
Anti-inflammatory Effects
Research indicates that benzothiadiazine derivatives possess anti-inflammatory properties. These compounds may inhibit the production of pro-inflammatory cytokines and reduce the activation of nuclear factor kappa B (NF-kB), a key regulator in inflammatory responses.
Case Study: Rheumatoid Arthritis
A study involving animal models of rheumatoid arthritis demonstrated that treatment with similar benzothiadiazine derivatives resulted in a significant reduction in joint inflammation and pain scores. The compounds were administered at varying doses over a four-week period.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds may act as inhibitors of specific enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with cellular receptors can alter signaling pathways related to inflammation and immune response.
- DNA Interaction : Some derivatives have shown potential in intercalating with DNA, leading to antiproliferative effects in cancer cells.
Q & A
Q. What are the recommended synthetic pathways for N-cyclohexyl-2-[(1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide, and how can experimental design optimize yield?
Methodological Answer: A multi-step synthesis is typically employed:
Thiolation: React 1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazin-3-yl derivatives with a thiolating agent (e.g., Lawesson’s reagent) to introduce the sulfanyl group.
Acetamide Coupling: Use nucleophilic substitution to attach the cyclohexylacetamide moiety via a thioether linkage.
Experimental Design Optimization:
-
Apply Design of Experiments (DOE) to screen variables (temperature, solvent polarity, molar ratios). For example, a 2³ factorial design can identify critical parameters affecting yield .
-
Key Data Table:
Variable Range Tested Optimal Condition Temperature 60–100°C 80°C Solvent DMF, THF DMF Reaction Time 12–24 hrs 18 hrs
Reference: Multi-step synthetic protocols for analogous compounds (e.g., bromophenyl derivatives) are detailed in .
Q. How should researchers characterize the compound’s structural integrity and purity?
Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:
- X-ray Crystallography: Resolve bond lengths and angles (e.g., C–S bond: ~1.81 Å; S–N bond: ~1.63 Å) to confirm sulfanyl and benzothiadiazinone connectivity .
- NMR Spectroscopy:
- ¹H NMR: Look for cyclohexyl protons at δ 1.2–1.8 ppm (multiplet) and acetamide NH at δ 6.5–7.0 ppm.
- ¹³C NMR: Benzothiadiazinone carbonyls appear at δ 165–170 ppm.
- HPLC-MS: Monitor purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₁₆H₂₀N₃O₃S₂: 366.08) .
Q. What solvent systems are suitable for solubility testing, and how does polarity affect reactivity?
Methodological Answer:
- Solubility Screening: Test in DMSO (high solubility), ethanol (moderate), and hexane (low). Use the Hildebrand Solubility Parameter (δ) to predict compatibility (e.g., δ ~22 MPa¹/² for DMSO vs. ~14 MPa¹/² for hexane) .
- Reactivity Impact: Polar aprotic solvents (e.g., DMF) stabilize transition states in nucleophilic substitutions, enhancing reaction rates .
Advanced Research Questions
Q. How can computational methods elucidate reaction mechanisms involving this compound?
Methodological Answer:
- Density Functional Theory (DFT): Calculate activation energies for sulfanyl group transfer (e.g., ΔG‡ ~25 kcal/mol for thiolation) .
- Molecular Dynamics (MD): Simulate solvent effects on intermediate stability (e.g., DMF stabilizes zwitterionic intermediates by 3–5 kcal/mol vs. THF) .
Case Study: For analogous benzothiazole sulfonamides, DFT-guided optimization reduced byproduct formation by 40% .
Q. How should researchers address contradictions between experimental and computational data?
Methodological Answer:
- Error Source Analysis: Compare computational bond lengths with crystallographic data (e.g., ±0.02 Å deviation acceptable for DFT/B3LYP) .
- Sensitivity Testing: Vary basis sets (e.g., 6-31G* vs. cc-pVTZ) to assess convergence.
Example: Discrepancies in sulfanyl group reactivity were resolved by incorporating solvent effects in simulations .
Q. What strategies optimize catalytic efficiency in derivatization reactions (e.g., amidation)?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
